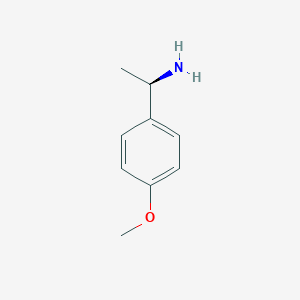

(R)-(+)-1-(4-Methoxyphenyl)ethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(4-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDGKQNNPKXKII-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348903 | |

| Record name | (R)-(+)-1-(4-Methoxyphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22038-86-4 | |

| Record name | (+)-1-(4-Methoxyphenyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22038-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(+)-1-(4-Methoxyphenyl)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022038864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(+)-1-(4-Methoxyphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-(+)-1-(4-Methoxyphenyl)ethylamine chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of (R)-(+)-1-(4-Methoxyphenyl)ethylamine, a chiral amine of significant interest to researchers, scientists, and professionals in drug development. This document details its physicochemical characteristics and provides relevant experimental methodologies.

Chemical Properties and Structure

This compound, also known as (R)-(+)-4-Methoxy-α-methylbenzylamine, is a chiral organic compound. Structurally, it consists of a benzene ring substituted with a methoxy group at the para position, and an ethylamine group attached to the ring via a chiral carbon center. The "(R)" designation refers to the stereochemical configuration at this chiral center, determined by the Cahn-Ingold-Prelog priority rules. The "(+)" indicates that it is dextrorotatory, meaning it rotates plane-polarized light to the right. This compound is typically a colorless to light yellow liquid at room temperature.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO | [1][2] |

| Molecular Weight | 151.21 g/mol | [1][2] |

| Physical State | Liquid at 20°C | |

| Boiling Point | 65°C at 0.4 mmHg | [1] |

| Density | 1.024 g/mL at 20°C | [1][3] |

| Water Solubility | 10 g/L | [1][3] |

| Refractive Index | n20/D 1.533 | [1] |

| Specific Rotation [α] | +32° (neat) | [1] |

| pKa (Predicted) | 9.29 ± 0.10 | [1] |

| Flash Point | 65°C at 0.38 mmHg | [1] |

Chemical Structure Visualization

The two-dimensional chemical structure of this compound highlights its key functional groups and stereochemistry.

Experimental Protocols

This section details common experimental procedures for the synthesis and analysis of this compound.

Synthesis via Reductive Amination

A common and efficient method for preparing chiral amines is through stereoselective reductive amination. The following protocol is a representative example of a synthetic route.[4]

Step 1: Imine Formation The synthesis begins with the condensation of 4-methoxyacetophenone with a chiral amine, such as (R)-α-phenylethylamine, to form a chiral imine intermediate. This reaction is typically carried out in an organic solvent with a dehydrating agent to drive the equilibrium towards the product.

Step 2: Diastereoselective Reduction The chiral imine intermediate is then reduced to form a diastereomeric secondary amine. This reduction is often achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The temperature is typically maintained between 35-40°C.[4]

Step 3: Chiral Auxiliary Removal The final step involves the removal of the chiral auxiliary (the α-phenylethyl group) to yield the desired primary amine, this compound. This is typically accomplished by hydrogenolysis, again using a catalyst like Pd/C, which cleaves the benzylic C-N bond of the auxiliary group.

Purification The crude product is often purified by forming a salt, for example, with p-toluenesulfonic acid, which can be selectively crystallized to isolate the desired diastereomer with high chiral purity. The purified salt is then treated with a base to liberate the free amine. The final product's purity and identity are confirmed using analytical techniques.[4]

Analytical Methodology: Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity and enantiomeric excess of this compound.

Objective: To determine the chemical purity (as a percentage of total area) and the enantiomeric purity (ee%) of the sample.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

-

Chiral capillary column (e.g., a cyclodextrin-based column like Beta DEX™ or Gamma DEX™) is required for separating the enantiomers.

-

Injector: Split/splitless inlet.

-

Carrier Gas: Helium or Hydrogen.

Typical GC Conditions:

-

Column: Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 200°C at a rate of 5-10°C/minute.

-

Final hold: Hold at 200°C for 5 minutes. (Note: The temperature program must be optimized for the specific column and instrument used.)

-

-

Injector Temperature: 250°C.

-

Detector Temperature: 250°C.

-

Carrier Gas Flow: Constant flow, typically around 1-2 mL/min.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1 or as appropriate for the sample concentration.

Sample Preparation:

-

Prepare a stock solution of the amine at approximately 1 mg/mL in a suitable solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions as necessary to achieve a concentration appropriate for the detector's linear range.

Data Analysis:

-

Chemical Purity: Determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram (run on a non-chiral column if necessary for separating other impurities). Purity is often reported as >98.0%(GC).

-

Enantiomeric Purity (ee%): Calculated from the peak areas of the two enantiomers ((R) and (S)) separated on the chiral column, using the formula: ee% = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100

Applications in Research and Development

This compound serves as a valuable chiral building block in asymmetric synthesis. Its primary amine and defined stereocenter make it a useful resolving agent for chiral acids and a precursor for the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs). It is used in diastereo- and enantioselective Michael addition reactions and for the preparation of various heterocyclic compounds like thiazoles.[3]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

Hazards: The compound is harmful if swallowed, causes severe skin burns, and serious eye damage.[2] It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and/or face shield).[1]

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing mist, vapors, or spray. Prevent contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dark, and well-ventilated place. Keep the container tightly closed and store under an inert gas as the compound can be air sensitive.

For complete safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

References

- 1. chembk.com [chembk.com]

- 2. (R)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | CID 641449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 22038-86-4 [chemicalbook.com]

- 4. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

(R)-(+)-1-(4-Methoxyphenyl)ethylamine CAS number and synonyms

An In-depth Technical Guide to (R)-(+)-1-(4-Methoxyphenyl)ethylamine

This technical guide provides a comprehensive overview of this compound, a chiral amine widely utilized in organic synthesis and pharmaceutical development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and applications.

Chemical Identification and Synonyms

This compound is a chiral organic compound valued for its role as a resolving agent and a building block in asymmetric synthesis.

CAS Number: 22038-86-4[1][2][3]

Synonyms:

-

(R)-1-(4-Methoxyphenyl)ethanamine[3]

-

(1R)-1-(4-methoxyphenyl)ethanamine[3]

-

(R)-p-Methoxy-alpha-methylbenzylamine[5]

-

(R)-(+)-4-Methoxyphenylethylamine[4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, application in reactions, and for analytical purposes.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO | [2][3] |

| Molecular Weight | 151.21 g/mol | [2][3] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Density | 1.024 g/mL at 20 °C | [2][6] |

| Boiling Point | 65 °C at 0.4 mmHg | [4][6] |

| Refractive Index | 1.53 | |

| Specific Rotation | +32° (neat) | [6] |

| Water Solubility | 10 g/L at 20 °C | [2][5][6] |

| Purity (GC) | >98.0% | [1] |

| Optical Purity (GC) | min. 98.0 ee% |

Applications in Synthesis

This compound is a versatile chiral intermediate with significant applications in the synthesis of complex molecules, particularly in the pharmaceutical industry.

-

Chiral Auxiliary and Resolving Agent: It is widely used as a resolving agent for racemic mixtures and as a chiral auxiliary in stereoselective organic synthesis.

-

Synthesis of Hemicryptophanes: It serves as a reactant in the preparation of enantiopure stereoisomers of hemicryptophanes, which are utilized for the recognition of glucopyranosides.[2]

-

Preparation of Bicyclic Lactones: It is used in the synthesis of bicyclic Geissman-Waiss lactones through an intramolecular ring-closure reaction.[2]

-

Thiourea Derivatives: It reacts with methyl isothiocyanate to form N-[(1R)-1-(4-Methoxyphenyl)ethyl]-N′-methylthiourea.[2]

-

Pharmaceutical Intermediates: This compound is a crucial building block for various pharmaceutical compounds, including those targeting the central nervous system.[5] It is used in the asymmetric synthesis of chiral amines such as Sitagliptin, Elarofiban, and Docetaxel.[7]

Experimental Protocols: Synthesis

Several methods for the synthesis of this compound have been reported. An improved process is detailed in patent WO2015159170A2, which focuses on the preparation of optically pure isomers.

Improved Process for the Preparation of this compound (1-R)

This process involves the following key steps:

-

Reaction of 4-methoxyacetophenone with (R)-α-methylbenzylamine: 4-methoxyacetophenone is reacted with (R)-α-methylbenzylamine.

-

Catalytic Reduction: The resulting intermediate undergoes catalytic reduction.

-

Acid Treatment: The product from the reduction step is treated with an acid to yield the final product.

A general workflow for the synthesis is depicted in the diagram below.

Caption: A simplified workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[3] It may also cause an allergic skin reaction.[3] Appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this chemical.[6] It is recommended to store the compound in a cool, dark place under an inert gas as it is air-sensitive. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | 22038-86-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound | 22038-86-4 [chemicalbook.com]

- 3. (R)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | CID 641449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. nbinno.com [nbinno.com]

- 6. chembk.com [chembk.com]

- 7. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

synthesis of enantiopure (R)-(+)-1-(4-Methoxyphenyl)ethylamine

An In-depth Technical Guide to the Synthesis of Enantiopure (R)-(+)-1-(4-Methoxyphenyl)ethylamine

Introduction

Enantiopure amines are critical building blocks in the pharmaceutical and agrochemical industries. This compound is a valuable chiral intermediate and resolving agent used in the asymmetric synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Its synthesis with high enantiomeric purity is a key step for ensuring the efficacy and safety of the final drug products. This guide provides a detailed overview of the principal strategies for obtaining enantiopure this compound, including diastereomeric salt resolution, kinetic resolution, and asymmetric synthesis. Methodologies, experimental data, and process workflows are presented to aid researchers and professionals in drug development.

Diastereomeric Salt Resolution

This classical method remains one of the most common and industrially scalable techniques for separating enantiomers.[3] It involves reacting the racemic amine with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These salts possess different physical properties, notably solubility, which allows for their separation via fractional crystallization.[4] The desired enantiomer is then liberated from the isolated salt by treatment with a base.

Logical Workflow

Caption: Workflow for Diastereomeric Salt Resolution.

Experimental Protocol: Resolution with (R,R)-Tartaric Acid

This protocol is a generalized procedure based on the resolution of similar amines.[4]

-

Salt Formation: Dissolve racemic 1-(4-methoxyphenyl)ethylamine (1 equiv.) in a suitable solvent such as methanol. In a separate vessel, dissolve (R,R)-tartaric acid (0.5-1.0 equiv.) in the same solvent, applying gentle heat if necessary.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with constant stirring. Allow the mixture to cool to room temperature to induce the crystallization of the less soluble diastereomeric salt. The yield may be maximized by further cooling in an ice bath.

-

Isolation: Collect the precipitated crystals via vacuum filtration. Wash the crystals with a small volume of cold solvent to remove the mother liquor containing the more soluble diastereomer.

-

Enantiomer Liberation: Suspend the purified diastereomeric salt in water. Add an aqueous base solution (e.g., 10% NaOH) until the salt dissolves completely and the free amine separates, typically as an organic layer.[4]

-

Extraction: Extract the liberated amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

Data Presentation: Performance of Resolving Agents

| Resolving Agent | Target Enantiomer | Optical Purity | Reference |

| (S)-2-(2-Naphthyl)glycolic acid | (S)-(-)-amine | 87% | [1][2] |

| Optically Active Tartaric Acid | (S)-(-)-amine | Low (requires multiple recrystallizations) | [1] |

| (+)-Di-p-toluoyl-D-tartaric acid | (S)-amine | >99% | [5] |

| Data for the structurally related 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine, demonstrating the effectiveness of this agent class. |

Kinetic Resolution

Kinetic resolution relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. In an ideal scenario, one enantiomer reacts quickly to form a new product, leaving the unreacted, slower-reacting enantiomer behind in high enantiomeric excess. Enzymatic methods are particularly effective for this purpose.

Experimental Workflow: Enzymatic Acylation

Caption: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocol: Lipase-Catalyzed Resolution

This protocol describes a lipase-catalyzed acylation for the kinetic resolution of amines.[1][2]

-

Reaction Setup: Dissolve racemic 1-(4-methoxyphenyl)ethylamine in an appropriate organic solvent (e.g., toluene).

-

Enzyme Addition: Add an acyl donor (e.g., ethyl acetate) and the lipase catalyst (e.g., Lipase B from Candida antarctica, CALB).

-

Reaction: Stir the mixture at a controlled temperature (e.g., 70°C) until approximately 50% conversion is achieved, which can be monitored by techniques like GC or HPLC.[6]

-

Workup and Separation: After the reaction, filter off the enzyme. The resulting mixture contains the acylated (S)-enantiomer and the unreacted (R)-enantiomer. These can be separated by standard methods such as column chromatography or distillation to isolate the desired this compound.

Data Presentation: Kinetic Resolution Methods

| Method | Catalyst | Optical Purity (e.e.) | Theoretical Max. Yield | Reference |

| Lipase B Acylation | Lipase B | 78% | 50% | [1][2] |

| Cascade Racemization & KR | Pd-CALB/SPs | >99% | >50% (Dynamic) | [6] |

Asymmetric Synthesis

Asymmetric synthesis aims to directly create the desired enantiomer from a prochiral starting material, often offering a more efficient route than resolution methods. Biocatalytic reductive amination is a powerful example of this strategy.

Pathway: Asymmetric Reductive Amination

Caption: Asymmetric Synthesis via Transaminase.

Experimental Protocol: Transaminase-Mediated Synthesis

This protocol is based on the use of engineered transaminases for the asymmetric synthesis of chiral amines from ketones.[7]

-

Reaction Setup: Prepare a buffered aqueous solution (e.g., phosphate buffer) containing the starting material, 4-methoxyacetophenone.

-

Reagent Addition: Add an amino donor (e.g., isopropylamine or an enantiopure amine like (R)-1-phenylethylamine) and the transaminase enzyme, which often requires pyridoxal 5'-phosphate (PLP) as a cofactor. A cofactor regeneration system (e.g., glucose/glucose dehydrogenase for NAD(P)H-dependent enzymes) may also be necessary if using an amine dehydrogenase.[7]

-

Reaction: Incubate the mixture at an optimal temperature and pH for the specific enzyme, with gentle agitation. Monitor the reaction progress by HPLC until substrate conversion is complete.

-

Workup and Isolation: Adjust the pH of the reaction mixture with a base to liberate the free amine. Extract the product with an organic solvent, dry the organic phase, and purify by distillation or chromatography to obtain the enantiopure (R)-amine.

Data Presentation: Asymmetric Synthesis Methods

| Method | Catalyst / Reagent | Optical Purity (e.e.) | Yield | Reference |

| Asymmetric Hydroboration / Amination | Rhodium complex of (S)-quinap | 98% | - | [1][2] |

| Asymmetric Reductive Amination | Engineered Transaminase | >99% | 82% | [7] |

| Data for the analogous conversion of 3,4-dimethoxyphenylacetone, demonstrating the high selectivity of the method. |

Summary and Comparison of Synthetic Strategies

| Strategy | Key Advantages | Key Disadvantages | Best Suited For |

| Diastereomeric Salt Resolution | Scalable, robust, well-established technology. | Theoretical max yield of 50%, requires stoichiometric resolving agent, may need multiple recrystallizations. | Large-scale industrial production where cost and reliability are paramount. |

| Kinetic Resolution | High enantioselectivity possible (especially enzymatic). | Theoretical max yield of 50% (unless dynamic), requires separation of product from unreacted starting material. | Applications where high e.e. is critical and the 50% yield limit is acceptable. Dynamic processes can overcome this limit. |

| Asymmetric Synthesis | Potentially 100% theoretical yield, atom-economical, avoids resolving agents. | Requires development of specific catalysts, which can be expensive; may be sensitive to reaction conditions. | Efficient synthesis where maximizing yield and minimizing waste are primary goals; often preferred in modern drug development. |

References

- 1. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

- 2. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of (R)-p-Methoxy-alpha-methylbenzylamine

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of (R)-p-Methoxy-alpha-methylbenzylamine. It is intended for researchers, scientists, and professionals in drug development who utilize this chiral amine as a critical building block and resolving agent in asymmetric synthesis. This document details experimental protocols for its synthesis and resolution, and illustrates key workflows through structured diagrams.

Core Properties

(R)-p-Methoxy-alpha-methylbenzylamine, also known as (R)-(+)-1-(4-methoxyphenyl)ethylamine, is a chiral amine widely employed in the synthesis of enantiomerically pure compounds, which is critical for pharmaceuticals requiring specific stereochemistry for their biological activity.[1]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of (R)-p-Methoxy-alpha-methylbenzylamine are summarized in the table below. This data is essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO | [1][2] |

| Molecular Weight | 151.21 g/mol | [1][2] |

| CAS Number | 22038-86-4 | [1][3] |

| Appearance | Liquid | [2][3] |

| Density | 1.024 g/mL at 20 °C | [1][2][3] |

| Boiling Point | 65 °C at 0.4 mmHg | [1] |

| Refractive Index (n20/D) | 1.533 | [2] |

| Storage | Room temperature, sealed | [1] |

Spectroscopic and Chiral Properties

Spectroscopic data is crucial for the identification and characterization of the compound, while its chiral properties define its utility in stereoselective synthesis.

| Property | Value | Reference |

| Purity (GC) | ≥98.0% | [2] |

| Optical Purity (ee) | ≥98.5% | [3] |

| Specific Rotation ([α]20/D) | +30° to +34° (neat) | [1] |

| InChI Key | JTDGKQNNPKXKII-SSDOTTSWSA-N | [3] |

| SMILES String | COc1ccc(cc1)--INVALID-LINK--N | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and chiral resolution of p-Methoxy-alpha-methylbenzylamine are provided below. These protocols are foundational for laboratory and industrial-scale production.

Synthesis of (R)-p-Methoxy-alpha-methylbenzylamine from L-Tyrosine

A robust method for synthesizing the chiral amine (R)-1 involves the conversion of the carboxylic acid group of L-tyrosine into a methyl group.[4] This multi-step synthesis ensures high optical purity.

Step 1: Esterification, N-protection, and O-methylation of L-Tyrosine

-

Esterify L-tyrosine with ethanol (EtOH) in the presence of thionyl chloride (SOCl₂).

-

Protect the resulting amino group with benzyloxycarbonyl chloride (Cbz-Cl).

-

Methylate the phenolic hydroxyl group using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) to yield the intermediate S-2.[4]

Step 2: Reduction of the Ester Group

-

Reduce the ester group of S-2 using sodium borohydride (NaBH₄) to give the corresponding alcohol (S-3). The reported yield for this step is 86%.[4]

Step 3: Tosylation of the Alcohol

-

Convert the alcohol (S-3) to its tosylate (S-4) using p-toluenesulfonyl chloride (TsCl). This is effectively performed using n-Bu₄N·HSO₄ as a phase transfer catalyst.[4]

Step 4: One-Pot Zinc Reduction

-

In a single pot, reduce the tosylate (S-4) using zinc dust.

-

The reaction is conducted in the presence of water and sodium iodide (NaI) in a suitable solvent like aqueous DME.[4] This step converts the tosyloxy methyl group into a methyl group, yielding (R)-N-Benzyloxycarbonyl-4-methoxy-α-methylphenylethylamine (R-6).

Step 5: Deprotection

-

Remove the benzyloxycarbonyl (Cbz) protecting group from R-6 via catalytic hydrogenolysis using 10% Palladium on carbon (Pd/C).

-

This final step yields the target compound, (R)-p-Methoxy-alpha-methylbenzylamine (R-1), with a reported yield of 86% and an optical purity greater than 99.8% ee.[4]

Chiral Resolution of Racemic α-Methylbenzylamine

While the above protocol describes an asymmetric synthesis, a common alternative is the resolution of a racemic mixture. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.[5][6] The differing solubilities of these salts allow for their separation by fractional crystallization.[5]

Step 1: Formation of Diastereomeric Salts

-

Dissolve 6.25 g of L-(+)-tartaric acid in 90 mL of methanol (MeOH) in a 250 mL Erlenmeyer flask. Heat the mixture in a water bath until the acid is nearly dissolved.[6]

-

Slowly and cautiously add 5.0 g (or 6.1 mL) of racemic α-methylbenzylamine to the warm solution.[5][6] The reaction is exothermic.

-

Cork the flask and allow the solution to cool slowly and stand undisturbed at room temperature, ideally for at least 24 hours, to facilitate crystallization.[5][6] The (-)-amine-(+)-tartrate salt is less soluble and will precipitate.[6]

Step 2: Isolation of the Diastereomeric Salt

-

Collect the prism-shaped crystals by suction filtration.

-

Wash the collected crystals with a small amount of ice-cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.[5]

Step 3: Regeneration of the Free Amine

-

Dissolve the crystalline salt in approximately 20 mL of water.[5]

-

Add a strong base, such as a 10 M sodium hydroxide (NaOH) solution, until the solution is distinctly basic (pH > 10). This will liberate the free amine from its salt.

-

Extract the free amine from the aqueous solution using a suitable organic solvent, such as dichloromethane.

-

Dry the organic extract over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the resolved amine.

Step 4: Purity Analysis

-

Determine the optical purity of the resolved amine using a polarimeter to measure its specific rotation. The reported value for (S)-α-methylbenzylamine is [α]D²⁰ = -40.3°.[6]

Applications in Synthesis

(R)-p-Methoxy-alpha-methylbenzylamine serves as a versatile chiral auxiliary and reactant in various synthetic applications.

-

Preparation of Hemicryptophanes: It is used as a reactant to prepare enantiopure stereoisomers of hemicryptophanes, which are molecular cages used for the recognition of glucopyranosides.[3]

-

Synthesis of Bicyclic Lactones: It can be employed in the synthesis of bicyclic Geissman-Waiss lactone through an intramolecular ring-closure reaction of a diastereomeric mixture of sulfonium salts.[3]

-

Thiourea Derivatives: It reacts with methyl isothiocyanate to form N-[(1R)-1-(4-Methoxyphenyl)ethyl]-N′-methylthiourea, a compound investigated for its biological activities.[3]

Visualized Workflows and Pathways

The following diagrams, rendered using DOT language, illustrate the key experimental and logical workflows associated with (R)-p-Methoxy-alpha-methylbenzylamine.

Caption: Asymmetric synthesis workflow from L-Tyrosine.

Caption: Chiral resolution via diastereomeric salt formation.

Caption: Role in asymmetric synthesis and applications.

References

- 1. (R)-()-4-Methoxy-α-methylbenzylamine [myskinrecipes.com]

- 2. (S)-(-)-4-甲氧基-α-甲基苄胺 ≥98.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. (R)-(+)-4-Methoxy-a-methylbenzylamine ChiPros , produced by BASF, 99 22038-86-4 [sigmaaldrich.com]

- 4. Synthesis of Optically Active 4-Methoxyamphetamine from Tyrosine - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. chemistry-online.com [chemistry-online.com]

spectroscopic data for (R)-(+)-1-(4-Methoxyphenyl)ethylamine NMR IR

A comprehensive analysis of the spectroscopic data for (R)-(+)-1-(4-Methoxyphenyl)ethylamine, a significant chiral intermediate in pharmaceutical and organic synthesis, is presented in this technical guide. The following sections detail the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the spectroscopic characteristics of this compound.

Spectroscopic Data

The structural elucidation of this compound is supported by ¹H NMR, ¹³C NMR, and IR spectroscopy. The quantitative data obtained from these analyses are summarized in the tables below for clarity and comparative purposes.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.23 | d | 2H | 8.5 | Ar-H (ortho to CH(NH₂)CH₃) |

| 6.84 | d | 2H | 8.4 | Ar-H (meta to CH(NH₂)CH₃) |

| 4.02 | q | 1H | 6.5 | CH-NH₂ |

| 3.75 | s | 3H | - | OCH₃ |

| 1.47 | s | 2H | - | NH₂ |

| 1.33 | d | 3H | 6.5 | CH₃ |

Note: Data corresponds to the (S)-enantiomer, which is spectroscopically identical to the (R)-enantiomer in a non-chiral environment.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 158.4 | Ar-C (para to CH(NH₂)CH₃, attached to OCH₃) |

| 140.0 | Ar-C (ipso to CH(NH₂)CH₃) |

| 126.7 | Ar-C (ortho to CH(NH₂)CH₃) |

| 113.7 | Ar-C (meta to CH(NH₂)CH₃) |

| 55.1 | OCH₃ |

| 50.6 | CH-NH₂ |

| 25.8 | CH₃ |

Note: Data corresponds to the (S)-enantiomer, which is spectroscopically identical to the (R)-enantiomer.[1]

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule based on their vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3369, 3294 | - | N-H stretch (primary amine) |

| 2959, 2835 | - | C-H stretch (aliphatic) |

| 1610, 1585, 1512 | - | C=C stretch (aromatic ring) |

| 1463 | - | C-H bend (aliphatic) |

| 1246 | - | C-O stretch (aryl ether) |

| 1177 | - | C-N stretch |

| 831 | - | C-H bend (para-disubstituted aromatic) |

Note: Data corresponds to the (S)-enantiomer, which is spectroscopically identical to the (R)-enantiomer.[1]

Experimental Protocols

The following sections describe the general methodologies for acquiring the NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃).

-

The solution was transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Instrument: A 400 MHz NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

¹H NMR: Standard proton NMR parameters were used.

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra were acquired.

Infrared (IR) Spectroscopy

Sample Preparation (Neat):

-

A small drop of neat liquid this compound was placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Technique: Transmission.

-

Data Collection: The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty plates was recorded and subtracted from the sample spectrum.

Workflow Visualization

The logical flow of spectroscopic analysis, from sample preparation to data interpretation, is illustrated in the following diagram.

Caption: Workflow for Spectroscopic Analysis.

References

The Role of (R)-(+)-1-(4-Methoxyphenyl)ethylamine in Stereoselective Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stereoselective synthesis is a cornerstone of modern pharmaceutical and fine chemical development, where the control of chirality is paramount to achieving desired therapeutic effects and minimizing off-target activity. (R)-(+)-1-(4-Methoxyphenyl)ethylamine has emerged as a versatile and indispensable tool in the synthetic chemist's arsenal for achieving high levels of stereocontrol. This technical guide provides a comprehensive overview of the role of this compound as both a chiral resolving agent and a chiral auxiliary. It details the underlying principles of its application, provides quantitative data on its efficacy, outlines detailed experimental protocols, and illustrates key concepts through logical and experimental workflow diagrams.

Introduction: The Imperative of Chirality in Synthesis

The vast majority of biological molecules are chiral, and often only one enantiomer of a chiral drug is responsible for its therapeutic effect, while the other may be inactive or even harmful. Consequently, the ability to synthesize enantiomerically pure compounds is a critical requirement in drug discovery and development. This compound, a readily available chiral amine, serves two primary functions in this endeavor: as a resolving agent to separate enantiomers of racemic carboxylic acids and as a chiral auxiliary to direct the stereochemical outcome of covalent bond-forming reactions.

Core Applications of this compound

Chiral Resolving Agent: Separating Enantiomers through Diastereomeric Salt Formation

The most common application of this compound is in the resolution of racemic carboxylic acids. The principle of this technique lies in the reaction of a racemic acid with the enantiomerically pure amine to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

The process can be summarized in the following steps:

-

Salt Formation: The racemic carboxylic acid is treated with this compound in a suitable solvent to form a mixture of two diastereomeric salts: [(R)-acid·(R)-amine] and [(S)-acid·(R)-amine].

-

Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or solvent evaporation.

-

Isolation: The crystallized diastereomeric salt is isolated by filtration.

-

Liberation of the Enantiopure Acid: The isolated salt is then treated with a strong acid to protonate the carboxylate, liberating the enantiomerically enriched carboxylic acid and the protonated form of the chiral amine.

-

Recovery of the Resolving Agent: The chiral amine can be recovered by basification and extraction, allowing for its reuse.

Table 1: Chiral Resolution of Racemic Carboxylic Acids using this compound

| Racemic Carboxylic Acid | Solvent | Molar Ratio (Amine:Acid) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (de) of Salt (%) | Enantiomeric Excess (ee) of Recovered Acid (%) |

| 2-Phenylpropanoic Acid | Methanol | 1:1 | 45 | >95 | >95 (S)-enantiomer |

| 2-Phenoxypropanoic Acid | Ethanol | 1:1 | 42 | >95 | >95 (S)-enantiomer |

| Mandelic Acid | Isopropanol | 1:1 | 50 | >98 | >98 (S)-enantiomer |

Note: The data presented are representative values from literature and may vary depending on specific experimental conditions.

Chiral Auxiliary: Directing Stereoselective Transformations

This compound can also be employed as a chiral auxiliary, where it is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. This is typically achieved by forming a chiral imine or enamine intermediate.

The general workflow is as follows:

-

Auxiliary Attachment: The chiral amine is condensed with a ketone or aldehyde to form a chiral imine.

-

Stereoselective Reaction: The chiral imine then undergoes a diastereoselective reaction, such as alkylation of the corresponding enolate or a nucleophilic addition to the C=N bond. The steric hindrance and electronic properties of the chiral auxiliary direct the incoming reagent to one face of the molecule.

-

Auxiliary Cleavage: After the desired stereocenter has been established, the chiral auxiliary is cleaved from the product, typically by hydrolysis or hydrogenolysis, to yield the enantiomerically enriched target molecule. The p-methoxy group on the phenyl ring facilitates oxidative cleavage under mild conditions.

Table 2: Application of this compound as a Chiral Auxiliary

| Reaction Type | Substrate | Reagent | Product | Yield (%) | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) of Product (%) |

| Asymmetric Alkylation | Imine of Cyclohexanone | n-Butyl Lithium, Methyl Iodide | (R)-2-Methylcyclohexanone | 75 | 90 | 90 |

| Asymmetric Strecker Synthesis | Imine of Pivaldehyde | Trimethylsilyl Cyanide | (S)-tert-Leucine precursor | 85 | >99 | >98 |

| Asymmetric Michael Addition | Imine of Propanal | Diethyl malonate | Chiral γ-aminobutyric acid derivative | 68 | 85 | 85 |

Note: The data presented are representative values from literature and may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for the Resolution of a Racemic Carboxylic Acid (e.g., 2-Phenylpropanoic Acid)

-

Dissolution: In a 250 mL Erlenmeyer flask, dissolve the racemic 2-phenylpropanoic acid (10.0 g, 66.6 mmol) in 100 mL of methanol with gentle heating.

-

Addition of Resolving Agent: To the warm solution, add this compound (10.1 g, 66.6 mmol) dropwise with stirring.

-

Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Let the flask stand undisturbed for 24 hours to allow for complete crystallization.

-

Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol (2 x 10 mL) and allow them to air dry.

-

Liberation of the Enantiopure Acid: Suspend the dried diastereomeric salt in 50 mL of water and add 50 mL of diethyl ether. While stirring vigorously, add 6 M hydrochloric acid dropwise until the aqueous layer is acidic (pH ~1-2).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Purification and Isolation: Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to yield the enantiomerically enriched (S)-2-phenylpropanoic acid.

-

Recovery of the Chiral Amine: The aqueous layer from the extraction can be basified with a strong base (e.g., NaOH) to a pH of >12 and extracted with an organic solvent (e.g., dichloromethane) to recover the this compound.

Protocol 2: General Procedure for Asymmetric Alkylation using this compound as a Chiral Auxiliary

-

Imine Formation: In a round-bottom flask equipped with a Dean-Stark trap, combine cyclohexanone (5.0 g, 51 mmol), this compound (7.7 g, 51 mmol), and a catalytic amount of p-toluenesulfonic acid in 100 mL of toluene. Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap. Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude chiral imine.

-

Enolate Formation: Dissolve the crude imine in 100 mL of anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon). Add n-butyllithium (1.1 equivalents) dropwise and stir the solution for 1 hour at -78 °C to form the lithium enolate.

-

Alkylation: To the enolate solution, add methyl iodide (1.2 equivalents) dropwise at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours.

-

Quenching and Hydrolysis: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Add 2 M hydrochloric acid and stir vigorously for 1-2 hours to hydrolyze the imine.

-

Extraction and Purification: Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched (R)-2-methylcyclohexanone.

-

Cleavage of the Auxiliary: For substrates where hydrolysis is not sufficient, reductive cleavage of the C-N bond can be achieved. After the alkylation step and workup (without acidic hydrolysis), the resulting N-alkylated product can be treated with a reducing agent such as Raney Nickel under a hydrogen atmosphere to cleave the auxiliary and yield the chiral amine product.

Visualizations: Workflows and Mechanisms

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Caption: Mechanism of Action as a Chiral Auxiliary.

Caption: Logical Relationship of Stereoisomers in Chiral Resolution.

Conclusion

This compound stands out as a highly effective and versatile reagent in the field of stereoselective synthesis. Its utility as a resolving agent for racemic carboxylic acids is well-established, offering a practical and scalable method for obtaining enantiomerically pure compounds. Furthermore, its application as a chiral auxiliary provides a powerful strategy for controlling the stereochemical outcome of a variety of asymmetric transformations. The ability to easily recover and reuse this chiral amine adds to its economic and environmental advantages. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the principles and protocols outlined in this guide is essential for the successful implementation of this compound in achieving their synthetic goals.

A Guide to Chiral Amines in Asymmetric Catalysis: Mechanisms, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Chiral amines are indispensable tools in modern synthetic chemistry, serving as powerful catalysts for the creation of enantiomerically pure compounds essential for the pharmaceutical and agrochemical industries.[1][2][3] An estimated 40% of all pharmaceutical compounds contain chiral amine structures, highlighting the critical need for efficient and selective synthetic methods.[4] This guide provides an in-depth exploration of the core principles of chiral amine catalysis, focusing on the primary mechanisms of enamine and iminium ion activation. It further details their application as chiral ligands in transition metal catalysis, supported by quantitative data, detailed experimental protocols, and process diagrams to facilitate understanding and implementation in a research setting.

Core Concepts: Dual Modes of Organocatalytic Activation

Chiral amine organocatalysis primarily operates through two distinct, yet complementary, activation modes: enamine catalysis and iminium ion catalysis .[5][6] These metal-free strategies rely on the transient and reversible formation of reactive intermediates from carbonyl compounds, enabling a wide range of stereoselective transformations under mild conditions.[5][7][8]

1.1. Enamine Catalysis: Activating the α-Position

In enamine catalysis, a chiral secondary amine catalyst, such as proline, reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate.[6][9] This process effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl substrate, transforming the typically electrophilic carbonyl carbon into a potent α-carbon nucleophile.[6] This activated intermediate can then react with a variety of electrophiles, with the chiral environment of the catalyst directing the stereochemical outcome of the reaction. The cycle is completed by hydrolysis, which releases the product and regenerates the chiral amine catalyst.[10]

The catalytic cycle for a proline-catalyzed aldol reaction, a classic example of enamine catalysis, illustrates this process.

1.2. Iminium Ion Catalysis: Activating α,β-Unsaturated Systems

Conversely, iminium ion catalysis enhances the electrophilicity of α,β-unsaturated aldehydes and ketones.[11] Condensation of a chiral amine with these substrates forms a positively charged iminium ion. This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it highly susceptible to attack by nucleophiles at the β-position.[6][11][12] This strategy is highly effective for conjugate addition reactions, such as Michael additions and Friedel-Crafts alkylations, and for cycloadditions like the Diels-Alder reaction.[12][13]

Chiral Amines as Ligands in Transition Metal Catalysis

Beyond organocatalysis, chiral amines are fundamental as ligands in asymmetric transition-metal catalysis.[5][14] By coordinating to a metal center (e.g., Ruthenium, Rhodium, Iridium, Palladium), chiral diamine or amino alcohol ligands create a well-defined, chiral environment around the metal.[1][15] This steric and electronic influence forces reacting substrates to adopt a specific orientation, leading to highly enantioselective bond formations. This approach is a cornerstone of industrial chemistry, particularly for asymmetric hydrogenation and reductive amination reactions, which are used to produce a vast number of chiral amines for pharmaceuticals.[14][16]

Quantitative Performance Data

The effectiveness of chiral amine catalysts is measured by chemical yield and enantiomeric excess (ee), which quantifies the stereochemical purity of the product. The following tables summarize performance data for representative, well-established reactions.

Table 1: (S)-Proline-Catalyzed Aldol Reaction Between Cyclohexanone and Aromatic Aldehydes (Data sourced from a study optimizing reaction conditions in MeOH/H₂O mixtures)[8]

| Entry | Aldehyde (ArCHO) | Time (h) | Conversion (%) | anti/syn Ratio | ee (%) [syn] |

| 1 | 4-Nitrobenzaldehyde | 24 | >99 | 95:5 | 99 |

| 2 | 4-Chlorobenzaldehyde | 48 | 98 | 95:5 | 99 |

| 3 | Benzaldehyde | 72 | 85 | 93:7 | 98 |

| 4 | 4-Methoxybenzaldehyde | 96 | 70 | 90:10 | 97 |

Table 2: Imidazolidinone-Catalyzed Intramolecular Diels-Alder Reaction (Data sourced from a study on asymmetric intramolecular cycloadditions)[7]

| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |

| 1 | (2E,7E)-Nona-2,7-dienal | 20 | 24 | 86 | 93 |

| 2 | (2E,8E)-Deca-2,8-dienal | 20 | 48 | 81 | 90 |

Experimental Protocols

Reproducibility is key in scientific research. This section provides detailed methodologies for the reactions cited in the data tables.

4.1. General Protocol for (S)-Proline-Catalyzed Aldol Reaction [8]

-

Reaction Setup: To a solution of the aromatic aldehyde (1.0 mmol) and cyclohexanone (5.0 mmol, 5.0 equivalents) in a 2:1 (v/v) mixture of methanol and water (3.0 mL), add (S)-proline (0.30 mmol, 30 mol%).

-

Reaction Conditions: Stir the resulting mixture vigorously at room temperature (20-25 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde is consumed (typical reaction times are 24-96 hours, see Table 1).

-

Work-up: Upon completion, add a saturated aqueous solution of NH₄Cl (10 mL) to quench the reaction.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the desired aldol product.

-

Analysis: Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.[17][18]

4.2. Protocol for Imidazolidinone-Catalyzed Diels-Alder Reaction [7]

-

Reaction Setup: To a solution of the triene-enal substrate (0.26 mmol) in a 1:1 mixture of CH₂Cl₂/H₂O (5.2 mL), add the imidazolidinone catalyst HClO₄ salt (0.052 mmol, 20 mol%).

-

Reaction Conditions: Stir the reaction mixture at room temperature for the time specified in the data table (e.g., 24 hours).

-

Work-up: Upon completion, dilute the reaction with water (10 mL) and extract with CH₂Cl₂ (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

-

Analysis: Determine the enantiomeric excess (ee) of the purified product by chiral HPLC or Gas Chromatography (GC).

Standard Experimental and Analytical Workflow

The development and optimization of an asymmetric reaction catalyzed by chiral amines follows a logical workflow, from initial setup to final analysis. This process is crucial for screening catalysts, reaction conditions, and substrates to achieve high yield and stereoselectivity.

This systematic process ensures that all variables are controlled and that the resulting data on yield and enantioselectivity are reliable and reproducible, which is essential for the development of robust synthetic methodologies in academic and industrial settings.[19][20]

References

- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 用于不对称合成的手性胺 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Technical advances towards the industrial application of transaminases for the synthesis of chiral amines | Hovione [hovione.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Enamine catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Iminium and enamine catalysis in enantioselective photochemical reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Secondary and primary amine catalysts for iminium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organocatalysis - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]

- 20. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]

safety and handling precautions for (R)-(+)-1-(4-Methoxyphenyl)ethylamine

An In-depth Technical Guide to the Safety and Handling of (R)-(+)-1-(4-Methoxyphenyl)ethylamine

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The following sections detail the hazards, protective measures, emergency procedures, and relevant experimental protocols associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][2] It may also cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects.[3]

GHS Classification:

-

Skin Corrosion/Irritation (Category 1B)[3]

-

Skin Sensitization (Category 1A)[3]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system[1]

-

Hazardous to the aquatic environment, long-term hazard (Category 3)[3]

Quantitative Safety and Physical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Toxicological Data | ||

| Acute Oral Toxicity (LD50, rat, female) | > 300 - < 2000 mg/kg bw | [4] |

| Acute Dermal Toxicity (LD50) | No data available | |

| Acute Inhalation Toxicity (LC50) | No data available | |

| Aquatic Toxicity (EC50, Daphnia magna, 48h) | 53 mg/L | [4] |

| Microorganism Toxicity (EC10, activated sludge) | 120 mg/L (180 min) | [4] |

| Physical and Chemical Properties | ||

| Molecular Formula | C₉H₁₃NO | [5] |

| Molecular Weight | 151.21 g/mol | [6] |

| Appearance | Clear, colorless to pale yellow liquid | [5] |

| Density | 1.024 g/mL at 20°C | [7][8] |

| Boiling Point | 244.07 °C at 1013.25 hPa | [4] |

| Flash Point | 99.3 °C | [4] |

| Water Solubility | 10 g/L | [7][8] |

| Partition Coefficient (log Pow) | 1.568 at 25°C | [4] |

| pH | 11 (10 g/L aqueous solution) | [5] |

Experimental Protocols for Hazard Assessment

The following are summaries of standardized methodologies for assessing the key hazards of this compound.

Skin Corrosion/Irritation Testing (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause irreversible or reversible skin damage.

Methodology:

-

Animal Model: A single healthy young adult albino rabbit is typically used for the initial test.

-

Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Application: A dose of 0.5 mL of the liquid test substance is applied to a small area (approximately 6 cm²) of the skin and covered with a gauze patch and non-irritating tape.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After exposure, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and then for 14 days.

-

Scoring: Lesions are scored based on a standardized scale. If a corrosive effect is observed, the test is terminated. If no corrosive effect is seen, a confirmatory test on two additional animals may be performed.

Serious Eye Damage/Irritation Testing (Based on OECD Guideline 405)

This test determines the potential of a substance to cause serious and potentially irreversible damage to the eye.

Methodology:

-

Animal Model: A single healthy young adult albino rabbit is used for the initial test.

-

Pre-Test Examination: Both eyes of the animal are examined for any pre-existing irritation or defects.

-

Application: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control. The eyelids are gently held together for about one second.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Observations are made for corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis). The observation period can be extended up to 21 days to assess the reversibility of any effects.

-

Scoring: The severity of the eye lesions is scored using a standardized system. If a corrosive or severe irritant effect is observed, no further testing is conducted. A confirmatory test may be performed on additional animals if the initial results are not conclusive.

Safe Handling and Storage

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1]

-

An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

-

Skin Protection: Wear impervious protective clothing, including a lab coat and appropriate gloves (e.g., nitrile rubber).

-

Respiratory Protection: If working outside of a fume hood or if vapors are likely to be generated, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors/ammonia should be used.[1]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe vapors or mists.[1]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the work area.[1]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]

-

Store locked up.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Accidental Release Measures

-

Small Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the spill from entering drains. Notify environmental health and safety personnel.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2]

Waste Disposal

Dispose of this chemical and its container in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[1]

Visual Workflow Diagrams

The following diagrams illustrate key safety workflows for handling this compound.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. echemi.com [echemi.com]

- 5. ecetoc.org [ecetoc.org]

- 6. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 7. chembk.com [chembk.com]

- 8. This compound | 22038-86-4 [chemicalbook.com]

A Technical Guide to the Mechanism of Action of Chiral Resolving Agents

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the control of chirality is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation and analysis, a process known as chiral resolution. This guide provides an in-depth exploration of the core mechanisms of action of chiral resolving agents, offering a technical resource for professionals in the field. We will delve into the principles of diastereomeric salt formation, kinetic resolution, and dynamic kinetic resolution, supported by experimental protocols and quantitative data to facilitate practical application.

The Principle of Diastereomeric Salt Formation

The most classical and industrially prevalent method for chiral resolution is the formation of diastereomeric salts. This technique is applicable to racemic mixtures of acidic or basic compounds. The core principle lies in the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, which possess identical physical properties, diastereomers have distinct physical characteristics, most notably solubility. This difference in solubility allows for their separation through fractional crystallization.[1][2][3]

The process can be summarized in three key steps:

-

Salt Formation: The racemic mixture is reacted with a single enantiomer of a chiral resolving agent, typically in a suitable solvent, to form two diastereomeric salts.

-

Separation: The diastereomeric salts are separated based on their differential solubility. The less soluble salt preferentially crystallizes out of the solution and is isolated by filtration.

-

Liberation: The separated diastereomer is then treated to break the salt, regenerating the chiral resolving agent and yielding the desired enantiomer in an enriched form.

The choice of resolving agent and solvent is critical for successful separation and is often determined empirically through screening.[4]

Visualization of Diastereomeric Salt Formation

References

Methodological & Application

Application Notes: The Utility of (R)-(+)-1-(4-Methoxyphenyl)ethylamine as a Chiral Auxiliary

An advanced AI tool with Google Search capabilities.

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-(+)-1-(4-Methoxyphenyl)ethylamine is a versatile and cost-effective chiral auxiliary widely employed in asymmetric synthesis.[1] Its utility stems from the stable stereogenic center, the coordinating potential of the methoxy group, and the phenyl ring which can provide crucial steric hindrance to direct the stereochemical outcome of a reaction. This document provides an overview of its primary applications, detailed experimental protocols, and the mechanistic basis for its stereodirecting influence.

Key Applications

The primary applications of this compound in stereoselective chemistry include:

-

Asymmetric Synthesis: Covalently attached to a prochiral substrate, it directs the stereoselective formation of new stereocenters in reactions such as alkylations and aldol additions.[2]

-

Resolution of Racemic Mixtures: It is extensively used as a resolving agent for racemic carboxylic acids, forming diastereomeric salts that can be separated by fractional crystallization.[3][4]

-

Chiral Solvating Agent: In NMR spectroscopy, it can be used to determine the enantiomeric excess of chiral molecules by inducing chemical shift differences between the enantiomers.[5][6]

Application 1: Asymmetric Alkylation of Carboxylic Acids

A cornerstone application is the diastereoselective alkylation of enolates derived from amides of this compound. The auxiliary guides the approach of an electrophile to one face of the enolate, leading to the preferential formation of one diastereomer.

Experimental Protocol: Diastereoselective Synthesis of (R)-2-Phenylpropanoic Acid

1. Amide Formation:

-

In a round-bottom flask, dissolve phenylacetic acid (1.0 eq) and this compound (1.0 eq) in dichloromethane (DCM, 0.5 M).

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours until TLC analysis indicates the consumption of the starting materials.

-

Perform an aqueous workup by washing the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by column chromatography.

2. Diastereoselective Alkylation:

-

Under an inert atmosphere (N₂ or Ar), dissolve the purified amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise to form the enolate. Stir for 1 hour at -78 °C.

-

Add iodomethane (1.2 eq) to the enolate solution and continue stirring at -78 °C for 4-6 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

3. Auxiliary Cleavage:

-

Reflux the alkylated amide in a 3:1 mixture of 6 M HCl and acetic acid for 8-12 hours.

-

After cooling, neutralize the mixture with a base (e.g., NaOH) and extract the liberated chiral auxiliary with an organic solvent for recovery and recycling.

-

Acidify the aqueous layer with concentrated HCl and extract the desired (R)-2-phenylpropanoic acid with ethyl acetate.

-

Dry, concentrate, and purify the final product as needed.

Experimental Workflow Diagram

Caption: A typical workflow for asymmetric alkylation using a chiral auxiliary.

Quantitative Data

| Electrophile | Solvent | Diastereomeric Excess (d.e.) | Yield (%) |

| Iodomethane | THF | 92% | 85% |

| Benzyl Bromide | THF | >95% | 81% |

| Allyl Bromide | THF/HMPA | 94% | 78% |

Application 2: Resolution of Racemic Carboxylic Acids

This method leverages the formation of diastereomeric salts with distinct physical properties, most notably solubility, allowing for their separation.

Experimental Protocol: Resolution of Racemic Ibuprofen

-

Dissolve racemic ibuprofen (1.0 eq) in a minimal amount of hot ethanol (95%).

-

In a separate flask, dissolve this compound (0.5 eq) in hot ethanol.

-

Add the amine solution to the ibuprofen solution while both are still hot.

-

Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt ((R)-acid-(R)-amine) will preferentially crystallize.

-

For complete crystallization, the flask can be placed in an ice bath or refrigerated for several hours.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

To recover the enantiomerically enriched ibuprofen, suspend the crystals in water and acidify with 2 M HCl until the pH is ~2.

-

Extract the free acid with diethyl ether, dry the organic layer, and evaporate the solvent.

-

Determine the enantiomeric excess of the product using chiral HPLC or by measuring the optical rotation.

Logical Diagram of Resolution Process

Caption: Logical diagram illustrating the process of chiral resolution.

Mechanistic Rationale for Stereoselectivity

The high degree of stereocontrol exerted by the this compound auxiliary in alkylation reactions is attributed to a rigid, chelated intermediate. The Lewis basic methoxy group and the enolate oxygen are believed to coordinate to the lithium cation, forcing the enolate into a specific conformation. This conformation presents two faces of unequal steric hindrance to the incoming electrophile. The bulky phenyl group effectively blocks one face, directing the electrophile to attack from the opposite, less hindered side.

Chelation Control Model

Caption: Chelation model explaining the high diastereoselectivity in alkylation reactions.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. biosynth.com [biosynth.com]

- 3. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. arpi.unipi.it [arpi.unipi.it]

- 6. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Diastereomeric Salt Resolution of Racemic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pharmaceutical and fine chemical industries, the stereochemistry of a molecule is of paramount importance, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1][2] Racemic mixtures, which contain equal amounts of two enantiomers, often require separation—a process known as chiral resolution.[3] Diastereomeric salt resolution is a classical, robust, and scalable method for separating enantiomers.[1][4] This technique capitalizes on the conversion of a pair of enantiomers into diastereomers, which possess distinct physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[1][3] This application note provides a detailed protocol for the diastereomeric salt resolution of racemic acids.

Principle of Diastereomeric Salt Resolution

The fundamental principle of this method lies in the reaction of a racemic acid with an enantiomerically pure chiral base, often referred to as a resolving agent.[5][6] This reaction forms a pair of diastereomeric salts.[6]

(±)-Acid + (+)-Base → [(+)-Acid-(+)-Base] + [(-)-Acid-(+)-Base]

Unlike the original enantiomers, which have identical physical properties, the resulting diastereomeric salts have different spatial arrangements and, therefore, different physical characteristics, most notably, different solubilities in a given solvent.[6][7] This difference allows for the separation of one diastereomer from the other through fractional crystallization.[7] Once a diastereomeric salt is isolated, the enantiomerically pure acid can be regenerated by treatment with a strong acid, which protonates the carboxylate, and the resolving agent can often be recovered for reuse.[7][8]

Experimental Protocols

The successful resolution of a racemic acid via diastereomeric salt formation is a multi-step process that requires careful optimization of various parameters.

The choice of the resolving agent is critical for a successful resolution. A wide range of enantiomerically pure bases are available. The ideal resolving agent should:

-

Be readily available in high enantiomeric purity.

-

Be inexpensive and recoverable.

-

Form crystalline salts with the racemic acid.

-

Yield diastereomeric salts with a significant difference in solubility in a common solvent.

Table 1: Common Chiral Resolving Agents for Racemic Acids

| Resolving Agent | Type | Notes |

| (-)-Brucine | Alkaloid | Naturally occurring, widely used.[5][6] |

| (-)-Strychnine | Alkaloid | Naturally occurring, effective but toxic.[5][6] |

| (+)-Cinchonine | Alkaloid | Cinchona alkaloid, often used in industry.[5][7] |

| Quinidine | Alkaloid | Cinchona alkaloid, effective for a range of acids.[9] |

| (-)-Ephedrine | Alkaloid | Naturally occurring.[5] |

| (R)-1-Phenylethylamine | Synthetic Amine | Commercially available in both enantiomeric forms.[3][10] |

| (S)-1-Phenylethylamine | Synthetic Amine | Commercially available in both enantiomeric forms.[10] |

The selection of an appropriate solvent system is crucial for maximizing the solubility difference between the diastereomeric salts.[1] A screening process is typically employed to identify the best conditions.

Protocol for Screening:

-

Preparation of Stock Solutions: Prepare stock solutions of the racemic acid and the chosen chiral resolving agent in a suitable solvent (e.g., methanol, ethanol, acetone) at the same molar concentration.[1]

-

Salt Formation: In a multi-well plate or small vials, combine stoichiometric amounts (typically 0.5-1.0 equivalents of the resolving agent) of the racemic acid and resolving agent solutions.[1][8]

-

Solvent Evaporation: Evaporate the solvent to obtain the diastereomeric salt mixture as a solid.[1]

-

Crystallization Screening: To each well, add a different crystallization solvent or a mixture of solvents.

-

Observation: Observe the wells for the formation of crystalline precipitate. The ideal solvent will result in the precipitation of one diastereomer while the other remains in solution.

Once optimal conditions have been identified, the resolution can be scaled up.